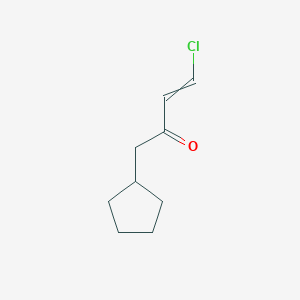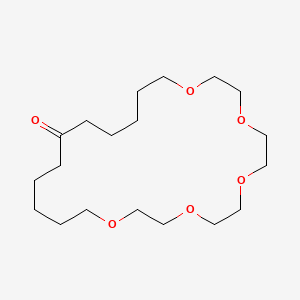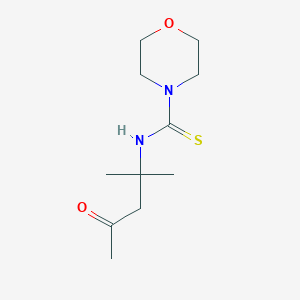
4-Chloro-1-cyclopentylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-cyclopentylbut-3-en-2-one is an organic compound with the molecular formula C9H13ClO It is characterized by a cyclopentyl ring attached to a butenone structure, with a chlorine atom at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentylbut-3-en-2-one typically involves the reaction of cyclopentylmagnesium bromide with 4-chlorobut-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-cyclopentylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylbut-3-en-2-one carboxylic acid, while reduction can produce cyclopentylbut-3-en-2-ol.
Aplicaciones Científicas De Investigación
4-Chloro-1-cyclopentylbut-3-en-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-cyclopentylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include covalent bonding with active sites or non-covalent interactions that alter the function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobut-3-en-2-one: Lacks the cyclopentyl ring, making it less sterically hindered.
Cyclopentylbut-3-en-2-one: Does not have the chlorine atom, affecting its reactivity and chemical properties.
4-Chloro-1-cyclopentylbutane: Saturated version, lacking the double bond, which influences its stability and reactivity.
Uniqueness
4-Chloro-1-cyclopentylbut-3-en-2-one is unique due to the combination of a cyclopentyl ring and a chlorine-substituted butenone structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in research and industry.
Propiedades
Número CAS |
55444-50-3 |
|---|---|
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
4-chloro-1-cyclopentylbut-3-en-2-one |
InChI |
InChI=1S/C9H13ClO/c10-6-5-9(11)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 |
Clave InChI |
BUFOKFDWCKXBSC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC(=O)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)


![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
![4-[4-(Pentyloxy)piperidine-1-sulfonyl]benzene-1-sulfonamide](/img/structure/B14624182.png)
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B14624189.png)




![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)
